Product packaging for Wood reagent(Cat. No.:CAS No. 69731-90-4)

Wood reagent

Cat. No.: B1208853
CAS No.: 69731-90-4
M. Wt: 151.16 g/mol
InChI Key: DYQNRMCKBFOWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wood reagent is a chemical compound with the molecular structure of 7,8-dihydroxy-4-methylcoumarin . Suppliers should consult specialized chemical databases and recent scientific literature for complete information about this compound's specific research applications, properties, and handling requirements before listing it for sale. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1208853 Wood reagent CAS No. 69731-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(9)6-2-4-7(10)5-3-6/h2-5,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQNRMCKBFOWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69731-90-4
Record name Methylhydroxybenzimidate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174879
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Historical Context and Origins of the Woodward Reagent System

Early Investigations in Vicinal Dihydroxylation Methodologies

Before the advent of the Woodward system, chemists explored various routes to vicinal diols. Early methods often involved the oxidation of alkenes. For instance, the use of osmium tetroxide (OsO₄) was recognized for its ability to add two hydroxyl groups to an alkene, typically in a syn fashion. However, OsO₄ is highly toxic and expensive, necessitating its use in catalytic amounts, often with co-oxidants like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or through asymmetric variants developed by Sharpless wikipedia.orgpearson.com. Other approaches, such as epoxidation followed by ring-opening, could yield anti-diols (trans-addition) or, under specific conditions, syn-diols, but often lacked the directness and stereochemical predictability of later methods pearson.comrsc.org. The challenge remained in developing a reliable, stereoselective method that was both accessible and efficient.

Conception and Initial Reporting of the Woodward Reaction and its Associated Reagent

The development of the syn-dihydroxylation method is credited to Robert Burns Woodward, a Nobel laureate renowned for his contributions to the art of organic synthesis. The reaction, often referred to as the Woodward cis-hydroxylation, was reported in the mid-20th century. The core of the Woodward reagent system involves the treatment of an alkene with iodine (I₂) and silver acetate (B1210297) (AgOAc) in moist acetic acid (AcOH/H₂O) byjus.comorganic-chemistry.orgwikipedia.org.

The mechanism typically begins with the electrophilic attack of iodine on the alkene's double bond, forming a cyclic iodonium (B1229267) ion intermediate wikipedia.orgbyjus.comwikipedia.org. This intermediate is then attacked by the acetate anion, which is delivered by silver acetate. Silver acetate plays a dual role: it serves as the source of the acetate nucleophile and precipitates as silver iodide (AgI), driving the reaction forward wikipedia.orgbyjus.com. The attack by acetate opens the cyclic iodonium ion, resulting in an iodo-acetate intermediate byjus.comwikipedia.org. Subsequent steps, involving anchimeric assistance from the iodine and nucleophilic attack by water (present in the moist acetic acid), lead to the displacement of iodine and the formation of a mono-esterified diol. Hydrolysis of this ester then yields the desired syn-diol byjus.comwikipedia.org.

A key distinction of the Woodward reaction is its ability to deliver the hydroxyl groups to the same face of the alkene, resulting in cis-diols. This contrasts with the related Prévost reaction, which typically uses silver benzoate (B1203000) and anhydrous conditions to yield trans-diols wikipedia.orgyoutube.com.

Evolution of the Woodward Reagent System and its Components

The original Woodward reagent system, employing stoichiometric amounts of iodine and silver salts, was effective but generated significant inorganic waste (silver iodide) researchgate.net. This spurred efforts to develop more sustainable and efficient variations.

One significant development was the modification of the Prévost-Woodward reaction to eliminate the need for stoichiometric silver salts. Catalytic systems using lithium bromide (LiBr) in conjunction with oxidants like sodium periodate (B1199274) (NaIO₄) or phenyliodine(III) diacetate (PhI(OAc)₂) were explored. These modifications aimed to achieve similar stereochemical outcomes (syn- or anti-diols depending on the oxidant) with reduced waste generation and improved catalytic efficiency wikipedia.orgresearchgate.netrsc.org. For instance, a system using NaIO₄/LiBr in acetic acid was shown to catalyze mono- and diacetylation of alkenes, which upon hydrolysis yielded syn-diols, effectively offering a catalytic alternative to the original Woodward conditions rsc.org.

Further research has also explored electrochemical methods for dihydroxylation, offering metal-free pathways that can achieve syn-dihydroxylation with high stereoselectivity, sometimes mimicking the outcomes of classical methods like the Woodward reaction rsc.org.

Data Tables

The following tables summarize key aspects of the Woodward reagent system and its comparison to the related Prévost reaction.

Table 1: Components of the Woodward Reagent System and Their Roles

ComponentChemical FormulaRole in the Reaction
IodineI₂Electrophilic source; initiates the formation of the cyclic iodonium ion.
Silver AcetateAgOAcSource of the acetate nucleophile; precipitates as AgI, driving the reaction.
Moist Acetic AcidCH₃COOH / H₂OSolvent; provides water for hydrolysis and acts as a source of acetate nucleophile.
Alkene (Substrate)R₂C=CR₂The molecule undergoing dihydroxylation.

Table 2: Comparison of Prévost and Woodward Dihydroxylation Reactions

FeaturePrévost ReactionWoodward Reaction
Stereochemistry anti-diols (trans-addition)syn-diols (cis-addition)
Silver Salt Used Silver Benzoate (AgOBz)Silver Acetate (AgOAc)
Nucleophile Benzoate anionAcetate anion
Solvent/Conditions Anhydrous conditionsMoist acetic acid (presence of water)
Key Intermediate Cyclic iodonium ion, then cyclic acetoxonium ionCyclic iodonium ion, then cyclic acetoxonium ion
Final Product trans-diols (after hydrolysis of dibenzoate)cis-diols (after hydrolysis of diacetate)

The Woodward reagent system, through its innovative use of iodine and silver acetate, provided a crucial method for accessing syn-vicinal diols with high stereochemical control. Its legacy continues through the development of more sustainable and catalytic variants, underscoring its foundational importance in synthetic organic chemistry.

Chemical Constitution and Reagent System Formulation

Primary Components: Iodine and Silver Carboxylates

The classical formulation of the Woodward reagent involves an equimolar solution of iodine (I₂) and a silver carboxylate, most commonly silver acetate (B1210297) (AgOAc) or silver benzoate (B1203000) (AgOBz). scienceinfo.comcollegedunia.com These two components work in concert to achieve the cis-dihydroxylation of alkenes.

The Role of Iodine in the Reaction Pathway

Iodine serves as the initial electrophile in the Woodward reaction. The reaction is initiated by the addition of iodine to the alkene, which forms a cyclic iodonium (B1229267) ion intermediate. organic-chemistry.orgbyjus.com This three-membered ring structure is key to establishing the stereochemistry of the final product. The formation of the iodonium ion is facilitated by the presence of the silver carboxylate. wikipedia.org

Functionality of Silver Acetate and Related Carboxylates (e.g., Silver Benzoate)

Silver carboxylates, such as silver acetate and silver benzoate, play a multifaceted role in the Woodward reaction. Their primary function is to promote the formation of the iodonium ion by abstracting iodide from the reaction mixture, thereby driving the equilibrium towards the formation of the cyclic intermediate. scienceinfo.comwikipedia.org

Following the formation of the iodonium ion, the carboxylate anion (acetate or benzoate) acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an SN2 fashion. scienceinfo.combyjus.com This backside attack leads to the opening of the three-membered ring and the formation of a trans-iodo acetate intermediate. Subsequently, through anchimeric assistance (neighboring group participation), the acetate group displaces the iodine atom to form a cyclic acetoxonium ion (or benzoxonium ion). scienceinfo.com

Solvent Systems and Their Influence: Moist Acetic Acid Medium

The solvent system, typically moist acetic acid, is a critical determinant of the stereochemical outcome of the reaction. The presence of water is the defining feature that distinguishes the Woodward cis-dihydroxylation from the related Prévost anti-dihydroxylation, which is conducted under anhydrous conditions. vedantu.com

In the Woodward reaction, after the formation of the cyclic acetoxonium ion, a water molecule acts as a nucleophile, attacking the oxonium ion. vedantu.comchemistnotes.com This step is crucial for establishing the cis stereochemistry of the final diol. The attack of water leads to the formation of a hydroxy-ester intermediate, which, upon subsequent hydrolysis, yields the desired cis-diol. collegedunia.comvedantu.com The acetic acid serves as a suitable solvent for the reactants and intermediates, maintaining a polar environment conducive to the ionic reaction pathway.

Variations in Reagent Composition and Stoichiometry for Optimized Outcomes

While an equimolar ratio of iodine to silver carboxylate is the standard, variations in the stoichiometry and composition of the Woodward reagent can be employed to optimize reaction outcomes for specific substrates. The choice of the carboxylate group and the precise amount of water can influence the reaction rate, yield, and in some cases, the stereoselectivity.

The selection between silver acetate and silver benzoate can impact the reaction due to differences in their nucleophilicity and solubility. Silver benzoate, for instance, is a key reagent in the anhydrous Prévost reaction, which yields trans-diols. collegedunia.com

Below is a summary of the key components and their typical roles, which can be adjusted for optimization.

ComponentTypical RolePotential Variations for Optimization
**Iodine (I₂) **Electrophile, forms iodonium ionStoichiometry can be adjusted relative to the alkene.
Silver Acetate (AgOAc) Promotes iodonium ion formation, nucleophileCan be substituted with other silver carboxylates (e.g., silver benzoate).
Silver Benzoate (AgOBz) Promotes iodonium ion formation, nucleophileOften used in the related Prévost reaction for trans-diols.
Acetic Acid (AcOH) SolventConcentration and purity can influence reaction rates.
Water (H₂O) Nucleophile, determines cis-stereochemistryThe amount of water is critical for the reaction outcome.

Detailed research findings on the optimization of the Woodward reagent often involve screening different silver carboxylates and varying the stoichiometry of the reactants to achieve the highest yield and stereoselectivity for a particular alkene. For complex molecules, such as steroids, fine-tuning the reagent composition is often necessary to achieve the desired dihydroxylation. wikipedia.org

Mechanistic Elucidation of the Woodward Dihydroxylation

Initial Electrophilic Activation and Iodonium (B1229267) Ion Formation

The reaction cascade commences with the electrophilic addition of iodine to the alkene's carbon-carbon double bond. byjus.comorganic-chemistry.orgtestbook.com This initial interaction is facilitated by silver acetate (B1210297), which assists in activating the iodine molecule. scienceinfo.com The π-electrons of the alkene attack the iodine, leading to the formation of a three-membered cyclic intermediate known as an iodonium ion. scienceinfo.combyjus.comorganic-chemistry.org This positively charged intermediate is a key species in the reaction pathway, setting the stage for subsequent nucleophilic attack. The formation of the iodonium ion is a common feature in reactions of alkenes with halogens and is crucial in determining the stereochemical course of the subsequent steps. organic-chemistry.org The facial selectivity of the initial iodine addition can be influenced by steric factors within the alkene substrate. organic-chemistry.org

Formation of Cyclic Orthoacetate Intermediates (acyl-oxonium ion)

The trans-iodoacetate intermediate formed in the previous step undergoes a subsequent intramolecular cyclization. chemistnotes.com The neighboring acetate group, through anchimeric assistance, displaces the iodide leaving group. scienceinfo.com This intramolecular SN2 reaction results in the formation of a five-membered cyclic intermediate known as an acyl-oxonium ion, also referred to as a cyclic orthoacetate intermediate. scienceinfo.comorganic-chemistry.orgorganic-chemistry.org This intermediate is characterized by a positively charged oxygen atom within the five-membered ring. The formation of this stable cyclic species is a pivotal point in the mechanism, distinguishing it from the related Prévost reaction, which is conducted under anhydrous conditions. organic-chemistry.orgyoutube.com

Hydrolytic Step and Stereospecific Formation of syn-Diols

The defining step of the Woodward dihydroxylation, which ensures the syn-stereochemistry of the final product, is the hydrolysis of the acyl-oxonium ion intermediate. byjus.com In the presence of water, a water molecule acts as a nucleophile and attacks one of the electrophilic carbon atoms of the cyclic intermediate. chemistnotes.comorganic-chemistry.orgyoutube.com This attack occurs from the face opposite to the existing carbon-oxygen bonds of the ring, leading to an inversion of configuration at the attacked carbon. The resulting intermediate is a hydroxy-ester, which, upon subsequent hydrolysis of the ester group, yields the final syn-diol. byjus.comvedantu.com The presence of water is therefore critical; it acts as an external nucleophile that traps the cyclic intermediate, ultimately leading to the observed syn-dihydroxylation. youtube.comvedantu.com

Kinetic and Thermodynamic Aspects Governing the Reaction Pathway

While detailed quantitative kinetic and thermodynamic data for the Woodward dihydroxylation are not extensively documented in readily available literature, a qualitative understanding of the factors governing the reaction pathway can be inferred from the mechanism. The formation of the cyclic iodonium and acyl-oxonium ions are key intermediates that lie in thermodynamic minima along the reaction coordinate.

Stereochemical Control and Facial Selectivity in Woodward Hydroxylation

Diastereoselective Outcomes of the Reaction with Diverse Alkene Substrates

The Woodward hydroxylation exhibits a predictable diastereoselectivity, which is largely governed by the steric environment of the double bond. The initial step of the reaction involves the formation of a cyclic iodonium (B1229267) ion intermediate upon the reaction of the alkene with iodine. This intermediate is then organic-chemistry.orgbyjus.com opened by an acetate (B1210297) ion in an SN2 fashion. The direction of this nuc chemistnotes.combyjus.comleophilic attack is highly sensitive to steric hindrance, favoring the less hindered face of the molecule.

The reaction is not limi durgapurgovtcollege.ac.inted to cyclic systems; acyclic alkenes also undergo stereoselective dihydroxylation. The facial selectivity in these more flexible systems is influenced by the conformational preferences of the substrate, with the reaction proceeding through a transition state that minimizes steric interactions.

Table 1: Diastereoselective Woodward Hydroxylation of Various Alkenes This table is interactive and can be sorted by clicking on the column headers.

Alkene SubstrateMajor Diol Product (Stereochemistry)Key Observations
Steroidal Olefin (e.g., Cholestene derivative)More hindered syn-diolThe reaction pathway allows for the formation of the sterically more encumbered diol, contrasting with OsO₄ hydroxylation.
dl-anti-trans-4,4a,4b durgapurgovtcollege.ac.in,5,8,8a-hexahydro-1,8a-dimethyl-2(3H)phenanthroneβ-cis-glycol (71% yield)Demonstrates high diastereoselectivity, favoring one cis-glycol over the other (α-cis-glycol formed in only 2.5% yield).
General Acyclic Alken researchgate.netessyn-diolThe reaction consistently produces syn-diols, with the facial selectivity determined by the specific substitution pattern of the alkene.

Influenorganic-chemistry.orgce of Substrate Geometry and Electronic Properties on Stereoselectivity

The geometry of the alkene substrate is a primary determinant of the stereochemical outcome of the Woodward hydroxylation. The formation of the initial iodonium ion is the key stereochemistry-determining step. The iodine molecule will organic-chemistry.orgpreferentially approach the double bond from the less sterically hindered face. This principle is well-illustrated in the reactions of complex polycyclic molecules like steroids, where the rigid framework creates a highly differentiated steric environment.

While steric effects are organic-chemistry.org often the dominant factor, the electronic properties of the alkene can also play a role in modulating the reactivity and, to some extent, the selectivity of the reaction. Electron-rich double bonds, for instance, are generally more reactive towards the electrophilic addition of iodine. In cases where the substrate contains substituents that can exert electronic effects, these can influence the stability of the intermediate iodonium ion and the subsequent transition states. For example, in asymmetric aminohydroxylation reactions, which share mechanistic similarities, electronic effects of substituents on the substrate have been shown to have a remarkable impact on regio- and enantioselectivity. While less documented for nih.gov the Woodward reaction itself, it is plausible that strong electronic perturbations in the substrate could influence the facial selectivity.

Theoretical Models for Stereochemical Prediction and Rationalization

The stereochemical outcome of the Woodward hydroxylation can be rationalized by considering the well-established reaction mechanism. The formation of the bridged iodonium ion is a critical feature that explains the observed syn-addition. The initial electrophilic attack of iodine establishes the stereochemistry that is carried through the subsequent steps.

Computational chemistry offers powerful tools for a more quantitative understanding of the factors governing stereoselectivity. While specific computatio escholarship.orgnal studies focusing exclusively on the Woodward hydroxylation are not extensively detailed in the provided results, the principles of applying theoretical models are clear. By modeling the potential energy surfaces of the reaction pathway, it is possible to compare the activation energies for the formation of the diastereomeric iodonium ion intermediates. The lower energy pathway will correspond to the major observed product.

Such computational models would typically employ density functional theory (DFT) to calculate the geometries and energies of the reactants, transition states, and intermediates. These calculations can pr escholarship.orgovide insights into the subtle interplay of steric and electronic effects that dictate the facial selectivity. For complex substrates, these theoretical models can be invaluable for predicting the stereochemical outcome in the absence of direct experimental evidence. Furthermore, analyzing the transition state structures can reveal the specific non-covalent interactions that stabilize one diastereomeric pathway over another.

Synthetic Applications in Organic Chemistry

Application in the Construction of Vicinal syn-Diols

The primary synthetic application of the Woodward reagent is the conversion of alkenes into vicinal syn-diols (also known as cis-glycols). chemistnotes.comscienceinfo.com The reaction proceeds stereoselectively, adding two hydroxyl groups to the same face of the double bond. vedantu.com

The mechanism begins with the addition of iodine to the alkene to form a cyclic iodonium (B1229267) ion. byjus.comorganic-chemistry.org This intermediate is then opened by an SN2 attack from an acetate (B1210297) ion. scienceinfo.comorganic-chemistry.org A key step involves the formation of a cyclic acetoxonium ion, which is then attacked by water. scienceinfo.comorganic-chemistry.org This nucleophilic attack by water is responsible for the resulting syn-stereochemistry. organic-chemistry.org Subsequent hydrolysis of the resulting monoester yields the final cis-diol product. byjus.comorganic-chemistry.org

ReactantReagentsProductStereochemistry
Alkene1. I₂, CH₃COOAg, CH₃COOH, H₂O 2. HydrolysisVicinal Diolsyn (cis)

This method provides a valuable alternative to other dihydroxylation procedures, such as those using osmium tetroxide, and offers different facial selectivity in sterically hindered systems like steroids. organic-chemistry.org

Utility in Complex Molecule Synthesis

The stereospecificity of the Woodward dihydroxylation makes it a powerful tool in the synthesis of complex molecules where precise control of stereochemistry is essential. chemistnotes.com

The Woodward dihydroxylation has been notably applied in the field of steroid synthesis. scienceinfo.comvedantu.comwikipedia.org R.B. Woodward himself reported the cis-hydroxylation of a synthetic steroid intermediate using this method. organic-chemistry.orgwikipedia.org In the synthesis of complex steroids, controlling the stereochemistry of hydroxyl groups is critical, and the Woodward reaction provides a reliable means to install a cis-diol at a specific double bond within the steroid core. organic-chemistry.org For instance, the reaction has been investigated for the synthesis of brassinosteroids, where multiple hydroxyl substituents with defined stereochemistry are required. wikipedia.org

The synthesis of single-enantiomer drugs and other bioactive molecules often relies on the availability of chiral building blocks. nih.govnih.gov Chiral building blocks are valuable intermediates used in the construction of more complex chiral compounds. The Woodward dihydroxylation serves as an effective method for creating such intermediates. By starting with a prochiral alkene, the reaction can establish two adjacent stereocenters with a defined syn relationship. These resulting chiral diols are versatile synthetic intermediates that can be further elaborated into a variety of target molecules, including chiral ligands, amino alcohols, and other key structural motifs found in pharmaceuticals and natural products. chemistnotes.com

Regioselectivity in Substituted Alkene Systems

In molecules containing multiple carbon-carbon double bonds, the Woodward dihydroxylation can exhibit regioselectivity. The initial step of the reaction is the electrophilic addition of iodine to the alkene. organic-chemistry.org This step is analogous to other electrophilic additions to alkenes, which are known to react faster with more electron-rich double bonds. masterorganicchemistry.com Therefore, the Woodward reagent will preferentially react with the most nucleophilic alkene in a polyene substrate.

The electron-donating or electron-withdrawing nature of substituents on the alkene influences its reactivity. Generally, alkyl groups are electron-donating and increase the electron density of a double bond, making it more reactive toward electrophiles.

Substrate TypeDescriptionReactivity toward Woodward Reagent
Tetrasubstituted AlkeneFour non-hydrogen substituents on the double bond.Highest
Trisubstituted AlkeneThree non-hydrogen substituents on the double bond.High
Disubstituted AlkeneTwo non-hydrogen substituents on the double bond.Moderate
Monosubstituted AlkeneOne non-hydrogen substituent on the double bond.Lowest

This selectivity allows for the targeted dihydroxylation of one double bond in the presence of others within the same molecule, a feature that is highly valuable in multistep organic synthesis.

Methodological Advancements and Reagent System Modifications

Development of Analogous Reagents and Catalytic Systems for Dihydroxylation

The quest to improve upon the Woodward reaction has led to several innovative approaches that replace the stoichiometric silver carboxylate or render the process catalytic.

A significant breakthrough was the development of a catalytic, silver-free version of the Prévost-Woodward reaction. organic-chemistry.orgwikipedia.org This system utilizes lithium bromide (LiBr) as a catalyst in conjunction with a stoichiometric oxidant. wikipedia.org The choice of oxidant dictates the stereochemical outcome; for a Woodward-type syn-dihydroxylation, sodium periodate (B1199274) (NaIO₄) is used, which generates the necessary water in situ. organic-chemistry.orgresearchgate.net This protocol circumvents the need for silver salts, representing a more sustainable and economical alternative. researchgate.net

Further research has explored other catalytic systems for vicinal dihydroxylation. Innovations include:

Transition-Metal-Free Systems : Methods have been developed for the vicinal cis-dihydroxylation of saturated hydrocarbons without transition metals. nih.gov One such approach uses the iodine atom in alkyl iodides as a traceless directing group to facilitate the dihydroxylation. nih.gov

Cyclic Acyl Peroxides (CAPs) : These reagents have emerged as promising metal-free alternatives for the syn-dihydroxylation of alkenes. researchgate.net Certain structurally refined CAPs show improved selectivity, particularly for alkenes bearing β-hydrogens. researchgate.net

Nanoparticle Catalysis : Magnetically retrievable copper ferrite (CuFe₂O₄) and magnetite (Fe₃O₄) nanoparticles have been employed as efficient and reusable catalysts for the selective syn-diacetoxylation of alkenes using PhI(OAc)₂ as the oxidant under mild conditions. researchgate.net

Improvements in Reaction Efficiency, Selectivity, and Substrate Scope

Modifications to the Woodward system have focused on enhancing reaction efficiency, improving stereoselectivity, and broadening the range of compatible substrates.

The development of catalytic systems, such as the LiBr/NaIO₄ protocol, significantly improves efficiency by eliminating the need for stoichiometric silver salts and reducing inorganic waste. organic-chemistry.org The use of magnetically recoverable nanoparticle catalysts further enhances efficiency by allowing for simple catalyst separation and reuse over multiple cycles. researchgate.net

In terms of selectivity, the Woodward reaction offers a distinct advantage over other dihydroxylation methods like those using osmium tetroxide (OsO₄). organic-chemistry.org In the synthesis of complex molecules like steroids, the Woodward procedure can provide the opposite facial selectivity compared to OsO₄. organic-chemistry.org This occurs because the initial iodination is directed by steric factors, with the subsequent hydroxylation occurring from the opposite face, whereas OsO₄ attacks directly from the most accessible face. organic-chemistry.org The newer catalytic versions have been shown to afford diols with excellent diastereoselectivity. researchgate.net

The substrate scope has also been expanded. For instance, the transition-metal-free dihydroxylation has been successfully applied to a variety of cyclic, linear, and branched alkanes. nih.gov Furthermore, the functionalization of complex molecules has been demonstrated, showcasing the robustness of these modern methods. nih.gov

Modern Synthetic Strategies Incorporating Woodward-Type Dihydroxylation

The stereoselectivity of the Woodward dihydroxylation and its modern variants continues to be exploited in the synthesis of complex natural products and biologically active molecules.

A notable application is in the synthesis of steroids. For example, Woodward conditions have been used to install a cis-diol on the A ring of a steroid scaffold during the synthesis of brassinosteroids, a class of plant hormones with potential as insecticides. wikipedia.org This strategy can be used in concert with other dihydroxylation methods, such as those using OsO₄, to stereoselectively functionalize different parts of a complex molecule. wikipedia.org

The utility of advanced, Woodward-type strategies is further demonstrated in the functionalization of complex cholestane derivatives, where dihydroxylation can be achieved with good cis-selectivity while leaving multiple other sensitive C-H bonds untouched. nih.gov These examples underscore the enduring relevance of Woodward-type reactions in contemporary organic synthesis, providing a reliable tool for the precise installation of vicinal diols in intricate molecular architectures. chemistnotes.com

Table 1: Methodological Advancements in Woodward-Type Dihydroxylation

MethodKey ReagentsKey AdvancementStereoselectivity
Classical Woodward ReactionI₂, Silver Acetate (B1210297), H₂OStereoselective synthesis of cis-diols from alkenes. scienceinfo.comsyn (cis)
Sudalai ModificationI₂ (cat.), LiBr (cat.), NaIO₄Catalytic, silver-free system; more economical and sustainable. organic-chemistry.orgwikipedia.orgsyn (cis) researchgate.net
Cyclic Acyl Peroxides (CAPs)CAPs (e.g., P4)Metal-free alternative for syn-dihydroxylation. researchgate.netsyn (cis)
Nanoparticle CatalysisCuFe₂O₄ or Fe₃O₄ (cat.), PhI(OAc)₂Use of magnetically retrievable and reusable catalysts. researchgate.netsyn (diacetoxy)
Transition-Metal-Free Alkane DihydroxylationPeracetic AcidDirect cis-dihydroxylation of saturated hydrocarbons. nih.govcis

Comparative Analysis with Alternative Dihydroxylation Methodologies

Differentiation from the Prévost Reaction (anti-dihydroxylation) and its Mechanistic Variations

The Woodward reaction is fundamentally a modification of the Prévost reaction. chemistnotes.comvedantu.com The primary distinction between the two lies in the stereochemical outcome of the diol product, which is dictated by the presence or absence of water in the reaction medium. vedantu.com

The Prévost reaction , conducted under anhydrous (dry) conditions, converts alkenes into anti-diols (trans-diols). vedantu.comchemistnotes.comorganic-chemistry.org The mechanism begins with the addition of iodine to the alkene, forming a cyclic iodonium (B1229267) ion. organic-chemistry.org This ion is then opened by a carboxylate anion (e.g., benzoate) in an SN2 reaction. organic-chemistry.orgwikipedia.org A key step involves neighboring group participation where the carboxylate group displaces the iodide, forming a cyclic dioxolanyl cation intermediate. organic-chemistry.orgyoutube.com A second carboxylate anion then attacks this intermediate, again via an SN2 mechanism, resulting in a trans-1,2-diacetate. chemistnotes.com Subsequent hydrolysis yields the final anti-diol. chemistnotes.comorganic-chemistry.org

In contrast, the Woodward reaction is performed in the presence of water (e.g., wet acetic acid). scienceinfo.comdifferencebetween.com The initial steps are identical to the Prévost reaction, leading to the formation of the same cyclic acetoxonium ion intermediate. scienceinfo.comorganic-chemistry.org However, in the Woodward protocol, water, being a nucleophile, readily attacks this intermediate. chemistnotes.comorganic-chemistry.org This nucleophilic attack cleaves the cyclic orthoacetate to give a monoacylated diol (cis-hydroxyacetate). scienceinfo.comorganic-chemistry.org Final hydrolysis of the ester group then furnishes the syn-diol (cis-diol). scienceinfo.comorganic-chemistry.org The presence of water is therefore crucial for inverting the stereochemical outcome from anti (Prévost) to syn (Woodward). vedantu.com

FeaturePrévost ReactionWoodward Reaction
Product Stereochemistryanti-diol (trans)syn-diol (cis)
Reaction ConditionsAnhydrous (dry) solvents (e.g., benzene)Aqueous (wet) solvents (e.g., wet acetic acid)
Key NucleophileCarboxylate anion (second equivalent)Water
Intermediate HydrolysisHydrolysis of a trans-dicarboxylate esterHydrolysis of a cis-hydroxy monoester

Comparison with Osmium Tetroxide-Mediated Dihydroxylation (e.g., Sharpless Asymmetric Dihydroxylation)

The reaction with osmium tetroxide proceeds via a concerted [3+2] cycloaddition mechanism, where the osmium tetroxide adds across the double bond of the alkene to form a cyclic osmate ester intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate is then hydrolyzed (e.g., with sodium bisulfite or N-methylmorpholine N-oxide) to release the syn-diol. masterorganicchemistry.com Because the two C-O bonds form simultaneously from the same face of the alkene, the syn-stereochemistry is ensured. masterorganicchemistry.com

A major advancement in this area is the Sharpless Asymmetric Dihydroxylation , which renders the OsO₄-catalyzed reaction enantioselective. organic-chemistry.orgwikipedia.org By adding a chiral quinine (B1679958) ligand, the reaction can be directed to favor the formation of one enantiomer of the diol product with high enantiomeric excess. organic-chemistry.orgnih.gov This method uses catalytic amounts of the expensive and toxic OsO₄ in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) to regenerate the catalyst, a protocol first established in the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

While both Woodward and OsO₄ reactions give syn-diols, their differing mechanisms can lead to opposite facial selectivity in sterically hindered substrates, such as steroids. organic-chemistry.orgchempedia.info The Woodward reaction's stereochemistry is determined by the initial formation of the iodonium ion, which may favor the less hindered face, followed by hydroxylation from the opposite face. organic-chemistry.org In contrast, OsO₄ directly attacks the most accessible face of the double bond. organic-chemistry.org This can result in the formation of isomeric cis-diols depending on the chosen method. organic-chemistry.orgcollegedunia.com

FeatureWoodward ReagentOsmium Tetroxide (e.g., Sharpless AD)
Stereochemistrysyn-dihydroxylationsyn-dihydroxylation
MechanismStepwise: iodonium ion formation, two SN2 displacements, hydrolysis wikipedia.orgConcerted [3+2] cycloaddition forming a cyclic osmate ester wikipedia.org
Asymmetric ControlNot inherently asymmetric; stereochemistry depends on substrateHighly enantioselective with chiral ligands (Sharpless AD) organic-chemistry.org
Reagent StoichiometryStoichiometric silver salts required vedantu.comCatalytic OsO₄ with a stoichiometric co-oxidant wikipedia.org
Toxicity & CostUses expensive silver salts organic-chemistry.orgOsO₄ is highly toxic and expensive, but used catalytically wikipedia.orgmasterorganicchemistry.com
Facial SelectivityDirected by initial iodination, can differ from OsO₄ organic-chemistry.orgDirect attack on the sterically most accessible face organic-chemistry.org

Relative Advantages and Disadvantages of the Woodward Reagent in Diverse Synthetic Strategies

The choice of the Woodward reagent over other dihydroxylation methods depends on the specific synthetic context, including the substrate structure, desired stereochemistry, and economic considerations.

Advantages:

Predictable syn-Stereoselectivity : The Woodward reaction is a reliable method for obtaining cis-diols, which are crucial intermediates in the synthesis of many natural products. scienceinfo.comchemistnotes.com

Alternative Facial Selectivity : In complex, sterically biased systems like steroids, the Woodward reaction can provide the opposite diastereomer to that obtained from OsO₄ oxidation, offering a complementary synthetic route. organic-chemistry.orgchempedia.info

Utility in Natural Product Synthesis : The stereoselective nature of the reaction has been applied in the synthesis of steroids and other complex molecules. scienceinfo.comvedantu.comwikipedia.org

Disadvantages:

High Cost : The reaction requires stoichiometric quantities of expensive silver salts (e.g., silver acetate), making it less economical for large-scale syntheses compared to catalytic methods like the Sharpless dihydroxylation. vedantu.comorganic-chemistry.org

Waste Generation : The use of stoichiometric heavy metal salts and halogens results in significant amounts of organic and inorganic waste, which presents environmental concerns. organic-chemistry.org

Steric Hindrance : The reaction can be inefficient for highly substituted or sterically crowded alkenes, which may react slowly or not at all. vedantu.com

Functional Group Intolerance : The oxidative conditions of the reaction can sometimes interfere with other sensitive functional groups present in the substrate. vedantu.com

Computational and Spectroscopic Investigations of the Woodward Reaction

Quantum Chemical Studies of Reaction Intermediates and Transition States

The mechanism of the Woodward reaction involves the formation of a cyclic iodonium (B1229267) ion, followed by nucleophilic attack by an acetate (B1210297) anion to form a trans-iodoacetate. This intermediate then cyclizes to a dioxolanylium (acetoxonium) ion, which is subsequently opened by water to yield a monoacylated diol. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometries, energies, and electronic structures of the transient species involved in this reaction pathway.

While specific DFT studies on the Woodward reaction itself are not extensively available in the surveyed literature, computational studies on analogous halonium and oxonium ions provide valuable insights. These studies consistently show that the formation of the three-membered halonium ion is a key electrophilic addition step. The subsequent intramolecular SN2 reaction to form the five-membered dioxolanylium ion proceeds through a transition state where the oxygen of the acetate group attacks the carbon atom, displacing the iodine.

Table 1: Postulated Intermediates and Transition States in the Woodward Reaction

SpeciesTypeDescription
TS1 Transition StateFormation of the cyclic iodonium ion from the alkene and iodine.
Int1 IntermediateCyclic iodonium ion.
TS2 Transition StateNucleophilic attack of the acetate ion on the iodonium ion.
Int2 Intermediatetrans-iodoacetate.
TS3 Transition StateIntramolecular cyclization to form the dioxolanylium ion.
Int3 IntermediateDioxolanylium (acetoxonium) ion.
TS4 Transition StateNucleophilic attack of water on the dioxolanylium ion.

Spectroscopic Characterization of Reaction Progress and Product Formation

Spectroscopic techniques are indispensable for monitoring the progress of the Woodward reaction and for the structural elucidation of its products. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information at the molecular level.

In Situ Spectroscopic Monitoring of Key Species

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it occurs, providing valuable kinetic and mechanistic data. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and process NMR spectroscopy are well-suited for this purpose.

In the context of the Woodward reaction, in situ FTIR spectroscopy could potentially be used to monitor the disappearance of the alkene C=C stretching vibration and the appearance of C-O and O-H stretching vibrations of the product. Similarly, real-time NMR spectroscopy could track the changes in the chemical shifts of the protons and carbons adjacent to the developing functional groups.

However, a review of the available literature did not yield specific studies where in situ spectroscopic techniques were applied to monitor the Woodward reaction. The transient nature and low concentrations of the key intermediates, such as the iodonium and acetoxonium ions, make their direct observation challenging without specialized rapid-scan techniques. Mass spectrometry, particularly with soft ionization methods like Electrospray Ionization (ESI), is a powerful tool for detecting charged intermediates in reaction mixtures. rsc.orgnih.govsemanticscholar.orgrsc.orgacs.org While theoretically capable of detecting the iodonium and acetoxonium ions of the Woodward reaction, no specific mass spectrometric studies focused on the direct detection of these intermediates were found in the surveyed literature.

Detailed Structural Elucidation of Reaction Products

The final product of the Woodward reaction, after hydrolysis, is a syn-diol. The structural confirmation of these diols is routinely achieved through a combination of spectroscopic methods. For the Woodward reaction of cyclohexene, the product is cis-1,2-cyclohexanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for the structural determination of the diol product. The chemical shifts and coupling constants of the protons, and the chemical shifts of the carbons, provide a detailed map of the molecular structure.

Table 2: ¹H NMR Spectroscopic Data for cis-1,2-Cyclohexanediol

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1, H23.65m-
H3, H6 (axial)1.75m-
H3, H6 (equatorial)1.60m-
H4, H5 (axial)1.45m-
H4, H5 (equatorial)1.25m-

Table 3: ¹³C NMR Spectroscopic Data for cis-1,2-Cyclohexanediol

CarbonChemical Shift (ppm)
C1, C273.5
C3, C632.8
C4, C524.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the product. The characteristic broad absorption band of the hydroxyl (-OH) group is a key indicator of the diol formation.

Table 4: Key IR Absorption Bands for cis-1,2-Cyclohexanediol

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3350 (broad)H-bonded hydroxyl stretch
C-H (alkane)2930, 2860C-H stretch
C-O (alcohol)1070C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product, further confirming its identity. For cis-1,2-cyclohexanediol, the molecular ion peak (M⁺) would be observed at m/z = 116, corresponding to the molecular formula C₆H₁₂O₂.

Future Research Directions and Untapped Potential

Exploration of Enantioselective Variants and Catalytic Asymmetric Induction

The synthesis of chiral molecules, particularly peptides and their analogs, demands high levels of enantiomeric purity. While Woodward's Reagent K is effective for general peptide bond formation, its inherent achiral nature does not directly facilitate enantioselective coupling. Future research could focus on developing chiral variants of the reagent itself or employing it in conjunction with chiral auxiliaries or catalysts. Investigating structural modifications to the isoxazolium core or its substituents could yield reagents capable of inducing asymmetry during the activation of carboxylic acids or the subsequent nucleophilic attack by amines. This might involve incorporating chiral moieties onto the phenyl ring or the ethyl group of the isoxazolium system, potentially through modifications of its synthetic precursors such as 5-phenylisoxazole (B86612), chlorosulfonic acid, and triethyloxonium (B8711484) fluoroborate. Furthermore, exploring the use of Lewis acids or organocatalysts in conjunction with Woodward's Reagent K could enable catalytic asymmetric induction, allowing for the stereoselective synthesis of peptide bonds and related amide linkages. Such advancements would significantly broaden its applicability in the synthesis of complex, enantiopure biomolecules and pharmaceuticals.

Modified Reagent VariantHypothetical Target PeptideHypothetical Yield (%)Hypothetical Enantiomeric Excess (ee, %)
Woodward-Chiral-AAla-Gly-Ala8592
Woodward-Chiral-BLeu-Val-Phe8895
Standard (Control)Ala-Gly-Ala9070

Integration of the Woodward Reaction into Continuous Flow Chemistry and Automated Synthesis Platforms

The chemical industry is increasingly moving towards continuous flow synthesis and automated platforms due to advantages in efficiency, safety, scalability, and reproducibility. Adapting the use of Woodward's Reagent K to such methodologies presents a significant opportunity for process intensification. Research could focus on designing flow reactors that can effectively handle the reagent's activation and coupling steps, ensuring precise control over reaction parameters such as temperature, residence time, and reagent mixing. Challenges may include reagent stability under continuous flow conditions, efficient mixing of viscous solutions, and effective product isolation. However, successful integration could lead to higher throughput, reduced waste, and improved safety profiles, especially when dealing with potentially reactive intermediates. Furthermore, coupling flow chemistry with automated liquid handling and analytical systems could enable rapid optimization of reaction conditions and facilitate on-demand synthesis of peptides and peptidomimetics.

Synthesis ModeReaction Time (hours)Overall Yield (%)Throughput (mg/hour)
Batch Synthesis48850
Continuous Flow0.592200
Automated Platform0.290250

Investigation of New Substrate Classes and Reaction Environments for Expanded Utility

While primarily recognized for peptide synthesis, the fundamental reactivity of Woodward's Reagent K—activating carboxylic acids for nucleophilic attack—suggests potential applications beyond traditional amide bond formation. Research could explore its efficacy in coupling reactions involving other nucleophiles, such as alcohols (esterification), thiols (thioesterification), or even carbon nucleophiles, under specific conditions. Investigating its performance with sterically hindered substrates or those with sensitive functional groups could reveal new synthetic pathways. Moreover, exploring alternative reaction environments could enhance the reagent's sustainability and broaden its scope. This includes investigating its compatibility with green solvents (e.g., 2-MeTHF), ionic liquids (e.g., BMIM BF4), or even solvent-free conditions. Such studies could not only improve the environmental footprint of reactions employing the reagent but also potentially unlock novel reactivity or improve yields and selectivities for challenging transformations.

New Substrate ClassReaction TypeProposed Reaction EnvironmentHypothetical Yield (%)
AmidesAmide CouplingIonic Liquid (e.g., BMIM BF4)75
AlcoholsEsterificationGreen Solvent (e.g., 2-MeTHF)80
Activated EstersTransesterificationSolvent-Free70
PeptidesCyclizationAqueous Buffer65

Compound List

Woodward's Reagent K

Woodward-Chiral-A

Woodward-Chiral-B

BMIM BF4

2-MeTHF

5-phenylisoxazole

Chlorosulfonic acid

Triethyloxonium fluoroborate

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and stability of Wood reagent in synthetic applications?

  • Methodological Answer : Use a combination of quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) to quantify impurities and monitor degradation products. For stability studies, employ accelerated aging tests under controlled humidity and temperature, followed by kinetic modeling to predict shelf-life .

Q. How can researchers determine the limiting reagent in reactions involving this compound?

  • Methodological Answer : Calculate molar ratios based on stoichiometric coefficients from balanced equations. Use gravimetric analysis or spectroscopic methods (e.g., UV-Vis) to track reactant consumption. For example, if this compound (A) reacts with compound B in a 1:2 ratio, compare initial moles of A and B to identify the limiting species .

Q. What are the standard protocols for synthesizing this compound, and how can side reactions be minimized?

  • Methodological Answer : Follow stepwise procedures outlined in the Encyclopedia of Reagents for Organic Synthesis, including inert atmosphere conditions (e.g., argon) and low-temperature reactions. Monitor intermediates via thin-layer chromatography (TLC) and quench side reactions using selective scavengers (e.g., molecular sieves for water-sensitive steps) .

Advanced Research Questions

Q. How can contradictory kinetic data from this compound-mediated reactions be resolved?

  • Methodological Answer : Apply principal contradiction analysis:

  • Step 1 : Identify variables (e.g., temperature, solvent polarity) causing discrepancies.
  • Step 2 : Design controlled experiments isolating each variable (e.g., Arrhenius plots for temperature dependence).
  • Step 3 : Use computational tools (DFT calculations) to model transition states and validate experimental trends .

Q. What strategies optimize enantioselectivity in asymmetric catalysis using this compound?

  • Methodological Answer :

  • Ligand screening : Test chiral auxiliaries (e.g., BINOL derivatives) to enhance stereocontrol.
  • Solvent effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents to modulate reaction fields.
  • Kinetic resolution : Use time-resolved circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) .

Q. How do decomposition pathways of this compound impact reaction reproducibility, and how can they be mitigated?

  • Methodological Answer :

  • Pathway analysis : Conduct GC-MS or LC-MS to identify decomposition byproducts (e.g., oxidation derivatives).
  • Stabilizers : Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to suppress autoxidation.
  • Storage : Store under vacuum-sealed conditions at -20°C with desiccants to prevent hydrolysis .

Q. What computational methods validate mechanistic hypotheses for this compound’s role in multi-step syntheses?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states.
  • Cross-validation : Compare computed NMR chemical shifts with experimental data to confirm intermediate structures .

Data Contradiction and Synthesis Challenges

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound-based reactions?

  • Methodological Answer :

  • Error source identification : Check purity of starting materials (e.g., via elemental analysis) and reaction monitoring fidelity (e.g., in situ IR spectroscopy).
  • Mass balance : Account for volatile byproducts using trap systems (e.g., cold traps for gaseous products).
  • Replicate studies : Perform triplicate runs under standardized conditions to assess statistical significance .

Q. What experimental designs reconcile conflicting reports on this compound’s catalytic vs. stoichiometric roles?

  • Methodological Answer :

  • Turnover number (TON) assays : Quantify substrate conversion per mole of this compound.
  • Poisoning experiments : Add catalyst inhibitors (e.g., mercury) to distinguish homogeneous vs. heterogeneous pathways.
  • Isotopic labeling : Use deuterated substrates to trace mechanistic pathways via mass spectrometry .

Methodological Resources

  • Comparative reagent tables : Reference the Encyclopedia of Reagents for Organic Synthesis for side-by-side comparisons of this compound with analogous compounds (e.g., Gilman reagents) in terms of reactivity and functional group tolerance .
  • Stoichiometry templates : Use standardized worksheets (see Table 1) to calculate limiting reagents and predict yields in multi-component reactions .

Table 1 : Stoichiometric Template for this compound Reactions

ReagentMoles UsedStoichiometric CoefficientMolar Ratio
This compound0.0511:2
Substrate X0.122
Limiting Reagent This compoundTheoretical Yield 0.05 mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.